molecular formula C15H13ClN2O4S B2720283 2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid CAS No. 324771-15-5

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid

Cat. No.: B2720283
CAS No.: 324771-15-5
M. Wt: 352.79
InChI Key: OOJUGXUVNLRMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an imino group, and a glycine moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form the corresponding sulfonamide. This intermediate is then reacted with glycine in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like thiols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-chlorobenzenesulfonic acid and glycine.

Scientific Research Applications

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and imino groups into target molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation and cancer, due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The imino group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site. These interactions disrupt normal enzyme function, thereby exerting the compound’s biological effects .

Comparison with Similar Compounds

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid can be compared with other similar compounds, such as:

    4-chlorobenzenesulfonamide: This compound shares the sulfonyl group but lacks the imino and glycine moieties, making it less versatile in biological applications.

    N-phenylglycine: While it contains the glycine and phenyl groups, it lacks the sulfonyl and imino functionalities, limiting its reactivity and applications.

    Sulfonylureas: These compounds have a sulfonyl group attached to a urea moiety, and are widely used as herbicides and antidiabetic agents. .

Properties

IUPAC Name

2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-12-6-8-13(9-7-12)23(21,22)18-15(17-10-14(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJUGXUVNLRMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.